2-((4-Fluoro-3-methylphenyl)amino)aceticacid
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Overview
Description
2-((4-Fluoro-3-methylphenyl)amino)acetic acid is an organic compound that features a fluoro-substituted aromatic ring and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Fluoro-3-methylphenyl)amino)acetic acid typically involves the reaction of 4-fluoro-3-methylaniline with glycine or its derivatives under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-((4-Fluoro-3-methylphenyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-Fluoro-3-methylphenyl)amino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-Fluoro-3-methylphenyl)amino)acetic acid involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and pain pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylaniline: Used in the synthesis of various derivatives.
4-Fluorophenyl isocyanate: Utilized in the preparation of other fluorinated compounds.
Uniqueness
2-((4-Fluoro-3-methylphenyl)amino)acetic acid is unique due to its specific substitution pattern and the presence of both an amino and a carboxylic acid group. This dual functionality allows for diverse chemical modifications and applications, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C9H10FNO2 |
---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
2-(4-fluoro-3-methylanilino)acetic acid |
InChI |
InChI=1S/C9H10FNO2/c1-6-4-7(2-3-8(6)10)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13) |
InChI Key |
RCZPOZGDYHXMQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC(=O)O)F |
Origin of Product |
United States |
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